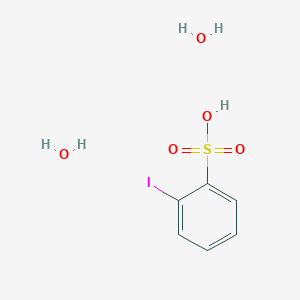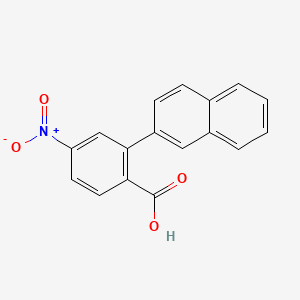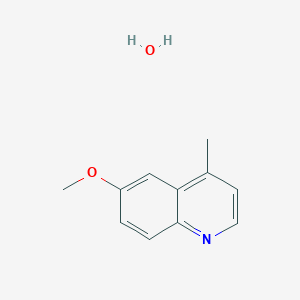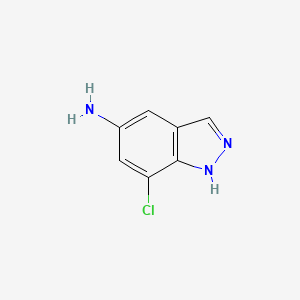
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol” is a chemical compound with the CAS Number: 62343-67-3 . It has a molecular weight of 150.22 and is typically stored at room temperature . It is a liquid in its physical form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, key intermediates in the preparation of zolazepam were synthesized via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone .Molecular Structure Analysis
The molecule consists of 15 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It contains total 44 bond(s); 18 non-H bond(s), 6 multiple bond(s), 8 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s) and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found.Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol,5-dimethylphenylethanol is not fully understood. However, it is believed that the compound acts as a proton donor or acceptor in certain reactions, and may also be involved in the formation of hydrogen bonds between molecules. In addition, it is believed that the compound may act as a catalyst in certain reactions, and may also be involved in the formation of new chemical bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound,5-dimethylphenylethanol are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, as well as the potential to inhibit certain types of cancer cell growth. In addition, it has been shown to increase the activity of certain enzymes, and has been suggested to have potential applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol,5-dimethylphenylethanol has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, it can be toxic in high concentrations, and may also be flammable in certain conditions.
Zukünftige Richtungen
Due to its potential applications in the development of new drugs and other compounds, there are a number of potential future directions for research into (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol,5-dimethylphenylethanol. These include further research into its mechanism of action and biochemical and physiological effects, as well as the development of new synthetic methods for the compound. In addition, further research into its potential applications in the development of new drugs and other compounds is also warranted. Finally, further research into its potential applications in the treatment of certain diseases is also of interest.
Synthesemethoden
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol,5-dimethylphenylethanol can be synthesized by a variety of methods. One of the most common methods is the reaction of 3,5-dimethylphenol with an alkyl halide in the presence of a base. This reaction results in the formation of an alkylated 3,5-dimethylphenol, which can then be oxidized to the desired compound. Other methods of synthesis include the reaction of 3,5-dimethylphenol with an alkyl halide in the presence of a strong base such as sodium hydroxide, or the reaction of 3,5-dimethylphenol with an alkyl halide in the presence of a strong acid such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol,5-dimethylphenylethanol has a variety of applications in the field of scientific research. It has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. In addition, it has been studied extensively for its potential uses in the development of new drugs and other compounds. It has also been used as a substrate in enzymatic reactions, including the synthesis of chiral compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(3,5-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFVOURVLDLEGP-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CO)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](CO)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)

